1,3,5-Triazin-2(1H)-one, tetrahydro-

説明

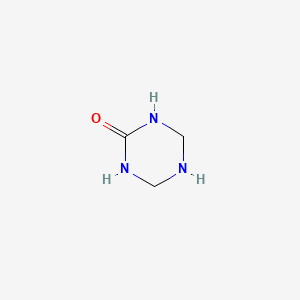

Structure

3D Structure

特性

IUPAC Name |

1,3,5-triazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMPNWZNKXKPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NCNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064564 | |

| Record name | 1,3,5-Triazin-2(1H)-one, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,5-Triazin-2(1H)-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7098-14-8 | |

| Record name | Tetrahydro-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2(1H)-one, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2(1H)-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazin-2(1H)-one, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydro-1,3,5-triazin-2(1H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4R4YJ3MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for Tetrahydro 1,3,5 Triazin 2 1h One

Established Synthetic Routes to the Core Tetrahydro-1,3,5-triazin-2(1H)-one Scaffold

The foundational methods for creating the tetrahydro-1,3,5-triazin-2(1H)-one structure have been known since the mid-twentieth century, largely driven by the search for new chemical intermediates. These routes are characterized by the cyclocondensation of simple, readily available building blocks.

The most traditional and widely employed method for synthesizing the tetrahydro-1,3,5-triazin-2(1H)-one core involves the condensation reaction between urea (B33335) (a nitrogen precursor) and formaldehyde (B43269) (a carbonyl precursor), often in the presence of a primary amine which becomes incorporated into the ring. This reaction is a cornerstone of amino-resin chemistry and provides a direct route to the saturated triazinone ring.

The reaction proceeds through the initial formation of methylolurea intermediates, such as monomethylolurea and dimethylolurea. researchgate.netirispublishers.com These intermediates then undergo cyclization with an amine to form the six-membered ring. The process can be catalyzed by either acids or bases. researchgate.net Theoretical studies on base-catalyzed urea-formaldehyde condensation suggest a potential E1cb (unimolecular elimination of conjugate base) mechanism for the formation of key reactive intermediates. mdpi.com

Patent literature from the 1960s describes the preparation of numerous derivatives using this fundamental approach, highlighting its versatility for creating substituted tetrahydro-s-triazin-2(1H)-ones. google.com By varying the amine and using substituted ureas, a wide range of functionalized compounds can be accessed.

Table 1: Examples of Substituted Tetrahydro-s-triazin-2(1H)-one Synthesis via Cyclization

| R¹ (Amine) | R² (on Urea) | Carbonyl Source | Product | Reference |

|---|---|---|---|---|

| Methylamine | H | Formaldehyde | 5-Methyl-tetrahydro-s-triazin-2(1H)-one | acs.org |

| Ethylamine | H | Formaldehyde | 5-Ethyl-tetrahydro-s-triazin-2(1H)-one | acs.org |

| Cyclohexylamine | H | Formaldehyde | 5-Cyclohexyl-tetrahydro-s-triazin-2(1H)-one | acs.org |

This table is illustrative of the general synthetic approach described in the literature.

Beyond building the ring from acyclic precursors, the tetrahydro-1,3,5-triazin-2(1H)-one scaffold can be formed by modifying an existing aromatic triazine ring.

Hydrogenation: A key strategy is the partial hydrogenation of the corresponding aromatic 1,3,5-triazin-2(1H)-one. This method reduces the double bonds of the aromatic system to yield the saturated tetrahydro derivative while leaving the carbonyl group intact. The reaction is typically performed using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel under mild hydrogen pressure. This approach is significant as it connects the chemistry of aromatic triazines with their saturated counterparts.

Ring-Closing Metathesis (RCM): While RCM is a powerful tool for forming unsaturated nitrogen heterocycles, its application to the direct synthesis of the tetrahydro-1,3,5-triazin-2(1H)-one core is challenging. wikipedia.org The primary mechanistic hurdle is the tendency of electron-rich amine functional groups within the precursor to coordinate with the metal alkylidene catalyst (e.g., Grubbs or Schrock catalysts). nih.gov This coordination can lead to catalyst decomposition and inhibit the desired metathesis reaction, a known issue in the synthesis of many N-heterocycles. nih.gov Strategies to overcome this, such as reducing the basicity of the nitrogen atoms, are often required for successful RCM in amine-containing systems.

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for the synthesis of heterocyclic compounds, including triazine derivatives. These approaches aim to reduce reaction times, minimize the use of hazardous solvents, and improve energy efficiency.

Catalysis is central to both established and novel synthetic routes. An efficient ruthenium-catalyzed synthesis of tri-substituted 1,3,5-triazinones from alcohols and guanylureas has been developed, showcasing the potential of modern transition-metal catalysis in forming the triazinone ring system under mild conditions. rsc.org While many catalytic methods focus on producing substituted aromatic triazines, the principles are adaptable.

The most relevant catalyst-mediated transformation for the unsubstituted tetrahydro core remains the hydrogenation of an aromatic precursor, which offers high efficiency and selectivity.

Table 2: Typical Conditions for Catalytic Hydrogenation of 1,3,5-Triazin-2(1H)-one

| Catalyst | Solvent | Temperature | H₂ Pressure | Outcome | Reference |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol (B145695) or Acetic Acid | Room Temp - 50 °C | 1–5 atm | Selective ring saturation |

Modern synthetic protocols increasingly favor sustainable practices. For the synthesis of 1,3,5-triazine (B166579) derivatives, microwave irradiation and sonochemistry have emerged as powerful green alternatives to conventional heating. chim.itnih.gov

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often allows for solvent-free conditions, increasing efficiency and reducing waste. chim.itnih.gov

Sonochemistry , the application of ultrasound to chemical reactions, provides an energy-efficient method that can be conducted in aqueous media. nih.gov One study demonstrated that a sonochemical protocol for synthesizing triazine derivatives was significantly "greener" than classical methods, highlighting the advantage of using water as a solvent. nih.gov

These techniques offer a clear path toward the more sustainable production of tetrahydro-1,3,5-triazin-2(1H)-one and its derivatives, moving away from energy-intensive processes and hazardous organic solvents. nih.govnih.gov

Table 3: Comparison of Conventional and Green Synthetic Approaches for Triazine Derivatives

| Method | Typical Conditions | Typical Reaction Time | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| Classical Heating | Reflux | Hours to Days | Organic Solvents (e.g., THF, DMF) | Well-established procedures | nih.gov |

| Microwave Irradiation | Sealed vessel, 80-150 °C | 3-15 minutes | Minimal or no solvent | Rapid heating, high yields, energy efficient | chim.itnih.gov |

| Sonochemistry | Ultrasonic bath/reactor | 5-60 minutes | Water | Use of green solvent, energy efficient, fast | nih.gov |

Asymmetric Synthesis and Stereochemical Control in Tetrahydro-1,3,5-triazin-2(1H)-one Formation

The asymmetric synthesis of the tetrahydro-1,3,5-triazin-2(1H)-one core, particularly to generate enantiomerically pure substituted derivatives, remains a significant challenge and is not well-documented in the literature. The parent compound is achiral, but substitution at the nitrogen or carbon atoms can introduce stereocenters.

The core structure is a conformationally flexible saturated ring, which adds a layer of complexity to stereochemical control. While direct asymmetric methods for this specific ring system are scarce, general strategies from the synthesis of other chiral nitrogen heterocycles could be applied:

Use of Chiral Substrates: Employing an enantiomerically pure chiral amine or diamine in a cyclization reaction is a common strategy to introduce stereochemistry into the final product.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the precursors could direct the stereochemical outcome of the ring-forming reaction, after which the auxiliary can be removed.

Asymmetric Catalysis: The development of a chiral catalyst, whether a transition-metal complex or an organocatalyst, for the key cyclization or hydrogenation step would be a powerful approach. Asymmetric hydrogenation of a substituted aromatic triazinone precursor using a chiral catalyst, for instance, could potentially yield enantiomerically enriched products.

The asymmetric synthesis of nitrogen heterocycles is a field of intense interest, and while established protocols for tetrahydro-1,3,5-triazin-2(1H)-one are lacking, the foundational principles offer clear avenues for future research. organic-chemistry.org

Chiral Auxiliary-Based Syntheses

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate. elsevierpure.com This auxiliary, being a single enantiomer, directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in preference to others. york.ac.uk After the desired stereocenter is set, the auxiliary is removed and can often be recycled. ua.es

Carbohydrates are frequently employed as chiral auxiliaries due to their natural abundance, low cost, and multiple stereogenic centers. mdpi.com For instance, the asymmetric synthesis of related heterocyclic structures, such as 4,5-dihydro-1H- elsevierpure.comyork.ac.ukrsc.org-triazoline derivatives, has been successfully achieved using acetylated glucose Schiff bases as chiral scaffolds. mdpi.com In these syntheses, the chiral carbohydrate moiety directs the approach of the incoming reagents, resulting in a diastereoselective cycloaddition.

Enantioselective Catalysis in Heterocycle Formation

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. york.ac.uk This field includes metal-based catalysis and organocatalysis.

Transition-metal catalysts, often composed of a metal center like iridium, rhodium, or copper, and a chiral ligand, have proven highly effective in the asymmetric hydrogenation and cycloaddition reactions to form various N-heterocycles. nih.govnih.govmdpi.com For example, iridium-catalyzed asymmetric hydrogenation of quinoxalines has been developed to produce chiral tetrahydroquinoxalines with high yields and excellent enantioselectivities. nih.gov In some cases, the choice of solvent can remarkably control which enantiomer is formed. nih.gov Similarly, copper-catalyzed asymmetric [4+2]-cycloaddition of hexahydro-1,3,5-triazines with other reactants has been used to construct chiral tetrahydroquinazolines, demonstrating that the saturated triazine core can be a viable substrate in enantioselective transformations. acs.org

Organocatalysis, the use of small, chiral organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral phosphoric acids and cinchona alkaloids are examples of organocatalysts that can activate substrates towards enantioselective bond formation. nih.govdicp.ac.cn These catalysts have been successfully used in the synthesis of complex heterocyclic systems like tetrahydroquinolines and dihydropyrano[2,3-c]pyrazoles. nih.govdicp.ac.cn The development of organocatalytic methods for the enantioselective formation of the tetrahydro-1,3,5-triazin-2(1H)-one ring system represents a promising area for future research.

While general principles and related examples are abundant, detailed research findings, including specific catalysts, reaction conditions, and performance metrics for the direct enantioselective synthesis of tetrahydro-1,3,5-triazin-2(1H)-one, remain a developing area of synthetic chemistry.

Chemical Reactivity and Transformation Studies of Tetrahydro 1,3,5 Triazin 2 1h One

Functional Group Interconversions on the Triazine Ring

Functional group interconversions on the tetrahydro-1,3,5-triazin-2(1H)-one ring primarily involve reactions at the nitrogen and carbonyl centers.

Electrophilic aromatic substitution is a class of reactions characteristic of aromatic compounds, where an electrophile attacks a high-electron-density π-system. The core of tetrahydro-1,3,5-triazin-2(1H)-one is a saturated, non-aromatic ring. As it lacks the requisite delocalized π-electron system, it does not undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation under standard conditions.

The reactivity of the tetrahydro-1,3,5-triazin-2(1H)-one ring toward nucleophiles is centered on its electrophilic carbonyl carbon and the potential for ring-opening reactions.

Addition to the Carbonyl Group: The C-2 carbonyl carbon is an electrophilic site susceptible to attack by strong nucleophiles. Reagents like organolithium compounds or Grignard reagents are expected to add to the carbonyl group. This would form a tetrahedral intermediate that, upon workup, could lead to ring-opened products or, less commonly, a stable hemiaminal-like structure.

Ring Opening Reactions: The 1,3,5-triazine (B166579) ring system can be susceptible to cleavage under the influence of certain nucleophiles, a process known as recyclization when a new ring is formed. researchgate.net For the saturated ring, strong nucleophilic or hydrolytic conditions (either acidic or basic) could potentially lead to the cleavage of the amide and aminal bonds, resulting in linear urea (B33335) derivatives or decomposition into smaller components like formaldehyde (B43269) and ammonia. For instance, studies on aromatic 1,3,5-triazines show they can undergo ring opening when treated with nucleophiles such as amines or hydroxylamine. researchgate.net

Derivatization Strategies of the Tetrahydro-1,3,5-triazin-2(1H)-one Nucleus

Derivatization is primarily focused on the nucleophilic nitrogen atoms, which are the most reactive sites for substitution reactions.

The secondary amine groups at the N-1 and N-3 positions (and the N-5 position) are nucleophilic and represent the primary sites for derivatization.

N-Alkylation: These nitrogens can be readily alkylated using various electrophiles, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid byproduct. The reaction can proceed to yield mono-, di-, or tri-substituted products depending on the stoichiometry and reaction conditions. Studies on the analogous compound, 5-tert-butylhexahydro-1,3,5-triazine-2-thione, show that alkylation can also occur on the exocyclic atom (sulfur), suggesting that O-alkylation of the imidic acid tautomer of tetrahydro-1,3,5-triazin-2(1H)-one is a competing pathway. researchgate.net The choice of solvent and base can influence the ratio of N- versus O-alkylation. researchgate.net

N-Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives. These reactions typically proceed readily, converting the secondary amine into a less nucleophilic amide or imide functionality. Research on related triazinedione systems has demonstrated the synthesis and stability of N-acyl derivatives, which can serve as effective acylating reagents themselves. nih.gov

The table below illustrates potential N-alkylation and N-acylation reactions.

| Reagent (Electrophile) | Product Type | Expected Product Name |

| Methyl Iodide | N-Alkylation | 1-Methyl-tetrahydro-1,3,5-triazin-2(1H)-one |

| Benzyl Bromide | N-Alkylation | 1-Benzyl-tetrahydro-1,3,5-triazin-2(1H)-one |

| Acetyl Chloride | N-Acylation | 1-Acetyl-tetrahydro-1,3,5-triazin-2(1H)-one |

| Benzoyl Chloride | N-Acylation | 1-Benzoyl-tetrahydro-1,3,5-triazin-2(1H)-one |

| Di-tert-butyl dicarbonate | N-Boc Protection | 1-(tert-butoxycarbonyl)-tetrahydro-1,3,5-triazin-2(1H)-one |

Direct functionalization of the methylene (B1212753) carbons at the C-4 and C-6 positions of the tetrahydro-1,3,5-triazin-2(1H)-one ring is chemically challenging. These C-H bonds are generally unreactive. Unlike positions alpha to a carbonyl group in simple ketones, deprotonation at these sites is difficult due to the adjacent electron-donating nitrogen atoms. Consequently, reactions that rely on the formation of an enolate or carbanion at these positions are not common.

Alternative strategies, such as free-radical halogenation, might provide a route to functionalized products, but such methods often lack selectivity and are not widely reported for this specific scaffold. Therefore, derivatization at the ring carbons is a less explored and more complex synthetic challenge compared to N-functionalization.

The construction of more complex architectures such as spirocyclic and fused-ring systems from the tetrahydro-1,3,5-triazin-2(1H)-one nucleus is a plausible but not extensively documented area of its chemistry. The synthetic strategies would logically employ the existing reactive sites.

Fused Ring Systems: The presence of multiple N-H groups provides a direct pathway to fused heterocycles. Reaction with bifunctional electrophiles could be used to create an additional ring. For example, condensation of the N-1 and N-3 (or N-1 and N-5) positions with reagents like 1,2-dibromoethane, diethyl malonate, or phosgene (B1210022) could, in principle, lead to the formation of bicyclic structures. The synthesis of related fused triazine systems, such as azolo researchgate.netresearchgate.nettriazines, is a known strategy in medicinal chemistry, although these often start from aromatic precursors. nih.gov

Spirocyclic Systems: The synthesis of spiro compounds is more complex. A hypothetical route could involve a double N-alkylation using a dihaloalkane that also contains a spirocyclic center. A more direct, albeit challenging, approach would require the functionalization of one of the ring carbons (e.g., C-4) to create a reactive handle. For instance, if the C-4 position could be oxidized to a carbonyl, it would create a 1,3,5-triazinane-2,4-dione (B1200504) intermediate. This intermediate could then potentially undergo reactions like a Knoevenagel condensation followed by a Michael addition to construct a spirocycle at the C-6 position. However, there is limited specific literature precedence for such transformations starting directly from tetrahydro-1,3,5-triazin-2(1H)-one.

Ring-Opening and Ring-Contraction/Expansion Reactions

The saturated triazine ring can undergo cleavage under various conditions, particularly through hydrolysis or in the presence of strong nucleophiles. These reactions are of interest for both degradation pathways and synthetic applications.

Ring-Opening Reactions

The stability of the hexahydro-1,3,5-triazine ring is highly dependent on the pH of the medium and the nature of the substituents on the nitrogen atoms.

Acid-Catalyzed Hydrolysis: The hydrolysis of N-substituted hexahydro-1,3,5-triazines is significantly accelerated under acidic conditions. For instance, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, a structural analog, demonstrates a strong dependence on proton concentration. acs.orgresearchgate.net The reaction proceeds via protonation of the ring nitrogens, which facilitates nucleophilic attack by water, leading to ring cleavage and the formation of formaldehyde and the corresponding amine. The rate of hydrolysis increases substantially with higher temperatures and lower pH. researchgate.net Hexahydro-s-triazine derivatives are known to be sensitive to acids and can decompose to amines and formaldehyde. researchgate.net

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is a documented degradation pathway for certain derivatives, such as the explosive hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). nih.gov Computational and experimental studies have shown that the reaction is initiated by the deprotonation of a methylene group by a hydroxide (B78521) ion. nih.gov This is followed by the elimination of a nitrite (B80452) group and the formation of a denitrated intermediate containing a C=N double bond within the ring. nih.gov Subsequent nucleophilic attack by another hydroxide ion on this double bond leads to the opening of the ring. nih.gov The dominant decomposition pathway results in the formation of 4-nitro-2,4-diazabutanal, which can further hydrolyze to yield smaller molecules. nih.gov

| Reactant | Conditions | Key Intermediates | Major Ring-Opening Products | Source |

|---|---|---|---|---|

| 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine | Aqueous solution, acid-catalyzed | Protonated triazine | Formaldehyde, Ethanolamine | acs.orgresearchgate.net |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | Aqueous alkaline solution (e.g., OH⁻) | Denitrated cyclohexene (B86901) intermediate | 4-Nitro-2,4-diazabutanal, Formaldehyde, Nitrous oxide, Nitrite | nih.gov |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | Anaerobic biodegradation (e.g., Klebsiella pneumoniae) | Methylenedinitramine | Formaldehyde, Methanol, Carbon dioxide, Nitrous oxide | nih.gov |

Biodegradation: Microbial degradation of RDX under anaerobic conditions also proceeds via ring cleavage. nih.gov Organisms like Klebsiella pneumoniae can degrade RDX, leading to the formation of key intermediates such as methylenedinitramine, which subsequently decompose into simpler products like formaldehyde, methanol, and nitrous oxide. nih.gov

Ring-Contraction and Ring-Expansion Reactions

While ring-opening reactions of the hexahydro-1,3,5-triazine skeleton are well-documented, specific studies detailing ring-contraction or ring-expansion reactions of tetrahydro-1,3,5-triazin-2(1H)-one are not prevalent in the reviewed literature. Such transformations typically require specific functionalities and reaction conditions that may not be readily accessible from the parent triazinone structure. General heterocyclic chemistry principles suggest that such rearrangements often involve the formation of carbocation or nitrenium ion intermediates adjacent to the ring, which can trigger the migration of a ring bond. However, dedicated research on applying these principles to tetrahydro-1,3,5-triazin-2(1H)-one is sparse.

Photochemical and Electrochemical Reactivity

The interaction of tetrahydro-1,3,5-triazin-2(1H)-one and its derivatives with light or electrical current can induce significant chemical changes, primarily involving the substituents and the integrity of the triazine ring.

Photochemical Reactivity

Research into the photochemical behavior of saturated triazines has largely focused on the N-nitro derivative, RDX.

UV Photolysis of N-Nitro Derivatives: When exposed to ultraviolet (UV) light, RDX undergoes rapid photodegradation. pitt.eduelsevierpure.com The process is initiated by the fission of the N-NO₂ bond or through a nitro-nitrite isomerization (from -NO₂ to -ONO). uhmreactiondynamics.org This initial step leads to the formation of a cascade of products. pitt.edu

Formation of Nitroso Intermediates: The primary photoproducts are the corresponding nitroso derivatives: hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), and hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) (TNX). pitt.edu

Ring Cleavage and Product Formation: Continued irradiation leads to the cleavage of the triazine ring and the formation of a complex mixture of smaller molecules. pitt.edu In a significant finding, the photodecomposition of solid-phase RDX was found to produce 5-nitro-1,3,5-triazinan-2-one and 1,5-dinitro-1,3,5-triazinan-2-one, which are derivatives of the title compound. uhmreactiondynamics.org This indicates that ring transformation into a carbonyl-containing structure is a possible photochemical pathway. Other identified products include nitrogen oxides (NO, N₂O), carbon oxides (CO, CO₂), and water. uhmreactiondynamics.org

| Reactant | Conditions | Initial Steps | Major Photoproducts | Source |

|---|---|---|---|---|

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | UV irradiation (e.g., 229 nm, 254 nm) in solution or solid state | N-NO₂ bond fission, Nitro-nitrite isomerization | MNX, DNX, TNX, 5-Nitro-1,3,5-triazinan-2-one, 1,5-Dinitro-1,3,5-triazinan-2-one, NO, N₂O, CO₂, H₂O | pitt.eduuhmreactiondynamics.org |

Electrochemical Reactivity

The electrochemical behavior of the tetrahydro-1,3,5-triazin-2(1H)-one ring system is primarily characterized by reduction processes, which have been explored as a potential remediation technology for N-nitro derivatives.

Electrochemical Reduction of N-Nitro Derivatives: The electrochemical reduction of RDX in aqueous solutions has been shown to be an effective degradation method. acs.orgnih.gov The primary degradation pathway involves the reduction of a nitro group to a nitroso group, forming the mononitroso derivative (MNX). acs.org This is followed by cleavage of the heterocyclic ring.

Ring Cleavage Products: The cleavage of the ring yields smaller molecules, with formaldehyde and methylenedinitramine being identified as major intermediates. acs.org These intermediates can undergo further reduction or hydrolysis, ultimately transforming the parent RDX molecule into simple, non-toxic compounds. The rate of this degradation is dependent on the current density applied. acs.org

General Electrochemical Behavior: Cyclic voltammetry studies on other triazine derivatives, such as those containing a thiol group, have shown that the azomethine (C=N) functionality within the triazine ring is electrochemically active and can be reduced. researchgate.net This suggests that the C=N bonds that may form during the transformation of saturated triazines are susceptible to electrochemical reduction, facilitating ring cleavage.

Advanced Spectroscopic and Structural Elucidation of Tetrahydro 1,3,5 Triazin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of tetrahydro-1,3,5-triazin-2(1H)-one and its derivatives in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each nucleus and their connectivity.

Comprehensive 1D (¹H, ¹³C) and 2D NMR Analysis (COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of the parent tetrahydro-1,3,5-triazin-2(1H)-one is expected to show signals for the methylene (B1212753) protons and the NH protons. The chemical shifts of the methylene protons (C4-H and C6-H) would be influenced by the adjacent nitrogen atoms and the carbonyl group. The NH protons (at positions 1, 3, and 5) would likely appear as broad signals due to chemical exchange and quadrupole effects from the nitrogen atoms.

The ¹³C NMR spectrum would exhibit a characteristic signal for the carbonyl carbon (C2) at a downfield chemical shift. The methylene carbons (C4 and C6) would appear in the aliphatic region of the spectrum.

For substituted derivatives, the NMR spectra become more complex, but also more informative. For instance, in N-substituted derivatives, the nature of the substituent will significantly affect the chemical shifts of the neighboring protons and carbons. researchgate.net

2D NMR techniques are invaluable for assigning the complex spectra of these derivatives:

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to identify adjacent protons within the ring system and on substituents.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the nitrogen atoms and the carbonyl group, and for establishing the substitution pattern on the triazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the conformation of the ring and the orientation of substituents.

Table 1: Representative NMR Data for Tetrahydro-1,3,5-triazin-2(1H)-one Derivatives (Note: Specific chemical shifts can vary based on solvent and substituents.)

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N,N',N''-trisubstituted hexahydro-1,3,5-triazines | Signals for substituents and ring protons. | Signals for substituents and ring carbons. researchgate.net |

| 1,3,5-triethanolhexahydro-1,3,5-triazine | Complex multiplets for ethanol (B145695) and ring protons. researchgate.net | Corresponding carbon signals. researchgate.net |

Conformational Analysis via NMR

The tetrahydro-1,3,5-triazin-2(1H)-one ring is conformationally flexible and can adopt various conformations, such as chair and boat forms. The preferred conformation is influenced by the nature and position of substituents on the ring. Variable temperature NMR studies can be employed to investigate the dynamics of conformational exchange. mdpi.com

For instance, in certain N-substituted 1,3,5-triazinanes, dynamic low-temperature NMR analysis has revealed a rare case of a tert-butyl group occupying an axial position in the chair conformation, a phenomenon driven by crystallization. conicet.gov.ar This highlights the subtle interplay of steric and electronic effects that govern the conformational preferences in these systems. The barriers to ring inversion and nitrogen inversion can also be determined from these studies, providing valuable thermodynamic data. clockss.org

Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the bonding within the tetrahydro-1,3,5-triazin-2(1H)-one molecule.

The FT-IR spectrum is characterized by several key absorption bands:

N-H Stretching: The N-H bonds of the secondary amine groups typically give rise to absorptions in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can be indicative of hydrogen bonding. datapdf.com

C=O Stretching: The carbonyl group (C=O) exhibits a strong absorption band, usually in the range of 1650-1700 cm⁻¹. The position of this band is sensitive to the electronic environment and hydrogen bonding. datapdf.com

C-N Stretching: The C-N stretching vibrations appear in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

CH₂ Bending: The scissoring and wagging vibrations of the methylene groups are also observed in the fingerprint region.

Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum. The symmetric breathing modes of the triazine ring are often strong in the Raman spectrum and can provide insights into the ring's symmetry and conformation.

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. nih.gov This allows for a comprehensive characterization of the bond strengths and force constants within the molecule. For the parent compound, which contains a urea (B33335) moiety, vibrational analysis can be complex due to strong intermolecular hydrogen bonding in the solid state. datapdf.comcapes.gov.bruantwerpen.be

Table 2: Characteristic Vibrational Frequencies for Tetrahydro-1,3,5-triazin-2(1H)-one

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C=O Stretch | 1650-1700 |

| C-N Stretch | 1000-1350 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact mass of tetrahydro-1,3,5-triazin-2(1H)-one and its derivatives with high precision. This allows for the unambiguous determination of the elemental composition of the molecule. The calculated exact mass for the parent compound, C₃H₇N₃O, is 115.0589 g/mol . nih.gov

In addition to providing the exact mass of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these molecules. researchgate.net By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule and confirm its structure. miamioh.eduresearchgate.net Common fragmentation pathways for related triazine structures often involve cleavage of the ring or loss of substituents. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry and conformation.

Crystallographic Parameters and Packing Analysis

For a crystalline derivative of tetrahydro-1,3,5-triazin-2(1H)-one, a single-crystal X-ray diffraction study would reveal its crystallographic parameters, including the crystal system, space group, and unit cell dimensions. researchgate.netmdpi.com For example, a nitrated derivative, 1,3,5-trinitro-hexahydro-1,3,5-triazin-2(1H)-one, was found to crystallize in the orthorhombic system with the space group Pnma. researchgate.net

The analysis of the crystal packing reveals the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds and van der Waals forces. In the case of tetrahydro-1,3,5-triazin-2(1H)-one, the N-H and C=O groups are expected to participate in extensive hydrogen bonding networks, which will significantly influence the packing arrangement. The study of these interactions is crucial for understanding the physical properties of the solid material.

Table 3: Illustrative Crystallographic Data for a Tetrahydro-1,3,5-triazin-2(1H)-one Derivative (Note: This is an example and actual data will vary for specific derivatives.)

| Parameter | Value |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pnma researchgate.net |

| a (Å) | 10.057 researchgate.net |

| b (Å) | 13.483 researchgate.net |

| c (Å) | 5.982 researchgate.net |

| V (ų) | 811.2 researchgate.net |

| Z | 4 researchgate.net |

| D_calc (g/cm³) | 1.933 researchgate.net |

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of tetrahydro-1,3,5-triazin-2(1H)-one and its derivatives is significantly influenced by a network of intermolecular hydrogen bonds. These interactions play a crucial role in the solid-state packing and conformational stability of these molecules. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O group and ring nitrogen atoms) within the tetrahydro-1,3,5-triazin-2(1H)-one scaffold facilitates the formation of robust and intricate hydrogen-bonded assemblies.

Detailed crystallographic studies on derivatives, such as Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one, provide valuable insights into the specific hydrogen bonding motifs that govern their crystal structures. nih.gov The analysis of the crystal packing of this derivative reveals a complex three-dimensional network stabilized by a combination of N-H···O and O-H···O hydrogen bonds.

In the crystal lattice of Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one, the molecules are linked into chains and further into a more complex network. The primary hydrogen bonding interactions involve the N-H groups of the triazine ring and the carbonyl oxygen, as well as the hydroxyl group of the substituent. These interactions create a highly organized and stable crystalline solid. The conformational flexibility of the saturated triazine ring allows for the adoption of a geometry that optimizes these intermolecular contacts.

The key hydrogen bonding parameters for Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one, as determined by X-ray diffraction, are summarized in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(1)-H(1A)···O(1) | 0.89 | 2.03 | 2.918 | 177.0 |

| O(2)-H(2A)···N(3) | 0.82 | 2.01 | 2.821 | 170.0 |

| Data derived from the crystallographic information for Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one. nih.gov |

These interactions demonstrate the classic characteristics of strong hydrogen bonds, with donor-acceptor distances falling within the expected range. The near-linear geometry of the N-H···O bond, in particular, is indicative of a strong and highly directional interaction.

Computational studies, such as those employing Natural Bond Orbital (NBO) analysis on related triazinone structures, have further corroborated the significance of these hydrogen bonds. nih.gov These theoretical approaches highlight the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor-H bond, providing a quantitative measure of the interaction strength.

The presence of multiple hydrogen bond donors and acceptors allows for the formation of various supramolecular synthons, such as chains, sheets, and more complex three-dimensional networks. rsc.org In some triazine derivatives, N-H···N hydrogen bonds have also been observed, leading to the formation of ribbon-like structures. mdpi.com The specific nature of the substituents on the triazine ring can influence the preferred hydrogen bonding patterns, leading to a diversity of crystal packing arrangements across the family of these compounds.

Theoretical and Computational Investigations of Tetrahydro 1,3,5 Triazin 2 1h One

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations serve as a powerful tool to model the molecular characteristics of tetrahydro-1,3,5-triazin-2(1H)-one from first principles. These methods allow for the determination of the molecule's stable conformations, electronic landscape, and other key physicochemical parameters.

The saturated, non-aromatic nature of the tetrahydro-1,3,5-triazin-2(1H)-one ring system imparts significant conformational flexibility. Theoretical studies on analogous six-membered saturated heterocycles, such as tetrahydro-1,3-oxazine, reveal a complex potential energy surface with multiple minima corresponding to different conformers. pleiades.online For 1,3,5-triazinan-2-one, the principal conformers would include the chair, boat, and twist-boat forms.

Geometry optimization using DFT methods, for instance with the B3LYP functional and a suitable basis set like 6-311++G(d,p), is the standard approach to locate the minimum energy structures. For the 1,3,5-triazinane (B94176) ring, the chair conformation is generally the most stable, minimizing steric and torsional strain. Within the chair form, substituents on the nitrogen atoms can adopt either axial or equatorial positions, leading to different conformational isomers. nih.govmdpi.com In the unsubstituted tetrahydro-1,3,5-triazin-2(1H)-one, the focus is on the ring's puckering and the orientation of the hydrogen atoms on the nitrogen and carbon atoms.

The presence of the carbonyl group at the C2 position introduces some flattening to the ring in that region. Ab initio studies on similar heterocycles have shown that interconversion between different chair conformers can proceed through various pathways involving higher-energy intermediates like twist and boat conformations. pleiades.online The energy barriers for these conformational changes can be calculated, providing information on the molecule's dynamic behavior in solution.

Table 1: Predicted Relative Energies of Major Conformers of Tetrahydro-1,3,5-triazin-2(1H)-one (Note: These are illustrative values based on general principles of conformational analysis for saturated heterocycles, as specific data for this compound is not readily available.)

| Conformer | Predicted Relative Energy (kcal/mol) | Key Structural Features |

| Chair | 0.0 (Global Minimum) | Staggered arrangement of substituents, minimizing torsional strain. |

| Twist-Boat | 5.0 - 6.0 | Reduced angle and eclipsing strain compared to the boat form. |

| Boat | 6.0 - 7.0 | High energy due to eclipsing interactions and flagpole steric hindrance. |

The electronic character of tetrahydro-1,3,5-triazin-2(1H)-one is crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that respectively indicate the molecule's ability to donate and accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. spectrabase.com A smaller gap generally implies higher reactivity. researchgate.net

For tetrahydro-1,3,5-triazin-2(1H)-one, the HOMO is expected to be localized primarily on the nitrogen atoms due to their lone pairs of electrons, while the LUMO is likely centered on the carbonyl group (C=O), which acts as an electron-accepting site. DFT calculations can provide precise energy values for these orbitals. nasc.ac.inirjweb.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 1,3,5-triazinan-2-one, the MEP would show a strong negative potential around the carbonyl oxygen atom, making it a prime site for hydrogen bonding and electrophilic interaction. The nitrogen atoms would also exhibit negative potential, while the N-H protons and the methylene (B1212753) protons would show positive potential. colab.ws

Table 2: Illustrative Electronic Properties of Tetrahydro-1,3,5-triazin-2(1H)-one from Theoretical Calculations (Note: The following values are hypothetical and serve to illustrate the expected outcomes of DFT calculations based on related triazine derivatives.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability, localized on nitrogen atoms. |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting capability, localized on the C=O group. |

| HOMO-LUMO Gap | ~ 8.0 eV | A large gap suggests high kinetic stability for the parent molecule. |

| Dipole Moment | ~ 3.5 D | Reflects the molecule's overall polarity due to the carbonyl group. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the reaction pathways involved in the synthesis and transformation of heterocyclic compounds. By modeling the reactants, products, and transition states, it is possible to understand the mechanistic details and energetic feasibility of a reaction.

For key reactions, such as the cyclization to form the triazinone ring or its subsequent hydrolysis, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, and its characterization involves finding a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For instance, in the synthesis of related 1,3,5-thiadiazinane-2-thiones, DFT studies have been used to propose a cyclization route and have identified the key transition states, even suggesting an active role for solvent molecules like water in promoting the reaction. nih.govresearchgate.net Similar approaches could be applied to understand the formation of tetrahydro-1,3,5-triazin-2(1H)-one, likely from precursors such as urea (B33335) and formaldehyde (B43269) derivatives.

Spectroscopic Property Prediction and Validation

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the theoretical model and for the interpretation of experimental spectra.

DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies. researchgate.net For tetrahydro-1,3,5-triazin-2(1H)-one, key vibrational modes would include the C=O stretching frequency, N-H stretching and bending frequencies, and various C-N and C-H stretching and bending modes. Comparing these predicted frequencies with experimental IR spectra helps to confirm the molecule's structure and assign the observed absorption bands. chemrxiv.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment, making them an excellent tool for conformational analysis and structural elucidation. mdpi.com While experimental NMR data for various triazine derivatives are available, a direct comparison with theoretically predicted spectra for the title compound from a dedicated computational study is not found in the reviewed literature. rsc.org

Table 3: Representative Predicted vs. Expected Experimental Vibrational Frequencies (cm⁻¹) for Tetrahydro-1,3,5-triazin-2(1H)-one (Note: Predicted values are illustrative and based on typical DFT calculation outcomes for similar functional groups.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch | 3350 - 3450 | 3300 - 3500 |

| C-H Stretch (CH₂) | 2900 - 3000 | 2850 - 2960 |

| C=O Stretch | 1680 - 1710 | 1670 - 1700 |

| N-H Bend | 1580 - 1640 | 1550 - 1650 |

| C-N Stretch | 1100 - 1250 | 1080 - 1280 |

Molecular Dynamics Simulations for Dynamic Behavior

The saturation of the triazine ring in tetrahydro-1,3,5-triazin-2(1H)-one introduces significant conformational flexibility compared to its planar, aromatic 1,3,5-triazine (B166579) counterpart. nih.gov This flexibility is central to its dynamic behavior and is a key area of investigation for computational methods. An MD simulation of this molecule would typically explore the conformational landscape, the stability of different conformers, and the energy barriers associated with transitions between them.

Conformational Landscape and Flexibility

Unlike the rigid aromatic triazines, the tetrahydro derivative can adopt various non-planar conformations, such as chair and boat forms, due to the sp3-hybridized carbon and nitrogen atoms in the ring. The presence of the carbonyl group and the nitrogen heteroatoms influences the geometry and relative stability of these conformers.

MD simulations, often complemented by quantum mechanical calculations, would aim to:

Identify Stable Conformers: Determine the lowest energy conformations of the molecule. For a six-membered ring, a chair-like conformation is often the most stable.

Quantify Ring P puckering: Analyze the puckering parameters of the triazine ring to describe the exact shape of the different conformers.

Simulate Conformational Transitions: Observe the transitions between different conformations over time, such as ring-flipping from one chair form to another. This provides information on the energy barriers for these processes.

Studies on substituted 1,3,5-triazin-2(1H)-ones have utilized molecular simulations to understand their binding modes to biological targets. nih.gov These studies highlight the importance of the triazinone core's ability to orient substituents in specific ways, a direct consequence of its inherent dynamic properties.

Solvent Effects and Intermolecular Interactions

The dynamic behavior of tetrahydro-1,3,5-triazin-2(1H)-one is also significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to model these interactions explicitly.

A typical simulation in an aqueous environment would reveal:

Hydration Shell Structure: The arrangement of water molecules around the solute, particularly around the polar carbonyl group and the N-H protons.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, which can impact conformational preferences.

Hydrophobic Interactions: While the molecule is relatively polar, the methylene groups can participate in weak hydrophobic interactions.

Data from Analogous Systems

Insights into the dynamic behavior of tetrahydro-1,3,5-triazin-2(1H)-one can be drawn from dynamic NMR studies and computational analyses of other substituted triazines and related heterocyclic systems. For instance, studies on OLED-relevant 1,3,5-triazine derivatives have shown that conformational exchanges can occur in solution, with rotational barriers that can be measured experimentally and calculated computationally. nih.gov Although these are aromatic derivatives, the principle of studying dynamic processes via a combination of experimental and computational methods is directly applicable.

The table below summarizes the kind of data that would be generated from a hypothetical molecular dynamics and computational study of tetrahydro-1,3,5-triazin-2(1H)-one, based on typical findings for similar heterocyclic compounds.

| Parameter | Hypothetical Value/Observation | Significance |

| Most Stable Conformer | Chair conformation | Defines the ground-state geometry of the molecule. |

| Ring Inversion Barrier | 10 - 15 kcal/mol | Indicates the energy required to flip between chair conformations, determining the rate of this dynamic process at a given temperature. |

| Dominant Intermolecular Interaction | Hydrogen bonding with solvent | The carbonyl oxygen and N-H protons would act as primary sites for hydrogen bonding, influencing solubility and interactions with biological molecules. |

| Radial Distribution Function g(r) of water around C=O | Sharp peak at ~2.8 Å | Indicates a well-defined first solvation shell, highlighting the strong interaction between the carbonyl group and water. |

Molecular Interaction Studies of Tetrahydro 1,3,5 Triazin 2 1h One

Mechanistic Basis of Chemo-Sensory Receptor Modulation

The interaction of small molecules with biological receptors is fundamental to their pharmacological effects. For derivatives of the triazine family, these interactions are known to underpin a range of biological activities, including antimicrobial and anticancer properties. nih.gov The specific ways in which tetrahydro-1,3,5-triazin-2(1H)-one and its related structures engage with protein targets are investigated through computational and experimental methods.

Molecular docking simulations are a powerful tool for predicting how a ligand, such as a triazine derivative, might bind to a receptor protein. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-known sensor for cold and cooling agents like menthol, is a key example of a receptor target for such studies. nih.govmdpi.com

Research on TRPM8 has revealed a malleable and promiscuous ligand-binding pocket capable of accommodating a diverse range of chemical structures. nih.gov This pocket is located in a cavity formed by the voltage-sensor-like domain (VSLD) and the TRP domain of the channel. mdpi.com While direct docking studies for tetrahydro-1,3,5-triazin-2(1H)-one are not extensively published, analysis of other ligands provides significant insight into the potential interactions.

For instance, molecular modeling of various antagonists and agonists within the TRPM8 binding site highlights the importance of specific molecular interactions. nih.govresearchgate.net Docking studies of menthol, a natural TRPM8 agonist, show that it binds through a combination of hydrogen bonds (specifically with residue R842) and van der Waals interactions with hydrophobic residues like I846 and L843. researchgate.net The ability of the tetrahydro-1,3,5-triazin-2(1H)-one scaffold to participate in such interactions is clear. Its key features for potential binding include:

Hydrogen Bond Donors: The nitrogen atoms within the ring can act as hydrogen bond donors.

Hydrogen Bond Acceptor: The carbonyl oxygen at the 2-position is a strong hydrogen bond acceptor.

Conformational Flexibility: The saturated, non-planar ring can adopt various conformations to fit optimally within a binding site.

These features suggest that the tetrahydro-1,3,5-triazin-2(1H)-one core could effectively occupy binding pockets like that of TRPM8, establishing stabilizing interactions with key amino acid residues.

Table 1: Potential Interaction Sites in a Receptor Target like TRPM8

| Ligand Feature (Tetrahydro-1,3,5-triazin-2(1H)-one) | Potential Interaction Type | Example Receptor Residue Type |

|---|---|---|

| Ring Nitrogen (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arginine, Serine, Threonine |

| Saturated Ring Structure | Van der Waals / Hydrophobic | Leucine, Isoleucine, Valine |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the triazine scaffold, SAR investigations have been pivotal in developing potent therapeutic agents. nih.gov The core principle of SAR is that modifying the chemical structure of a molecule systematically alters its interaction with a biological target, leading to changes in its activity. nih.govresearchgate.net

The tetrahydro-1,3,5-triazin-2(1H)-one molecule offers several positions for chemical modification, primarily on the nitrogen atoms of the ring. The ability to introduce a variety of substituents at these positions allows for the fine-tuning of the molecule's properties to enhance potency and selectivity for a given target.

Key SAR insights from studies on triazine derivatives include:

Substitution at Nitrogen Positions: Attaching different functional groups to the ring's nitrogen atoms can significantly impact biological activity. For example, adding aromatic or lipophilic groups can enhance binding to hydrophobic pockets within a receptor.

Introduction of Polar Groups: Incorporating groups capable of forming additional hydrogen bonds can increase binding affinity and specificity.

Stereochemistry: The non-planar nature of the tetrahydro-triazinone ring means that stereoisomers are possible upon substitution. Different stereoisomers can exhibit vastly different biological activities due to the specific three-dimensional arrangement of atoms required for optimal receptor binding.

Table 2: General SAR Principles for the Tetrahydro-1,3,5-triazin-2(1H)-one Scaffold

| Structural Modification | Anticipated Effect on Activity | Rationale |

|---|---|---|

| Addition of bulky, hydrophobic substituents | May increase or decrease activity | Enhanced binding in hydrophobic pockets; potential for steric hindrance. |

| Introduction of hydrogen bond donors/acceptors | Potential increase in binding affinity | Formation of additional stabilizing bonds with the receptor. |

| Altering ring conformation via substitution | Can modulate activity | The geometric fit of the ligand into the binding site is critical. |

| Varying electronic properties (e.g., adding electron-withdrawing groups) | Can alter binding interactions | Modifies the strength of dipole moments and hydrogen bonds. |

Non-Covalent Interactions with Other Small Molecules

Beyond interactions with large biomolecules like receptors, tetrahydro-1,3,5-triazin-2(1H)-one can engage in non-covalent interactions with other small molecules. These interactions are central to the fields of supramolecular chemistry and crystal engineering.

Ligand-receptor interaction fingerprinting is a computational method used to summarize the 3D interactions between a ligand and its target into a simple bit-string format. This allows for the rapid analysis and comparison of binding modes across many different compounds. The fingerprint of tetrahydro-1,3,5-triazin-2(1H)-one would be defined by its potential for various non-covalent interactions.

The key interaction points on the molecule are:

Two N-H hydrogen bond donors.

One C=O hydrogen bond acceptor.

A flexible hydrophobic scaffold.

Docking studies of other triazine derivatives into enzyme active sites, such as carbonic anhydrase, reveal how different substituents on the triazine ring engage with distinct hydrophobic and polar regions of the binding cavity. mdpi.com For example, substituents can be oriented to form hydrogen bonds with specific residues like His-64 or to fit into hydrophobic pockets. mdpi.com A hypothetical interaction fingerprint for the unsubstituted tetrahydro-1,3,5-triazin-2(1H)-one would be relatively simple but would expand significantly with the addition of functional groups, allowing it to explore a broader chemical space and interact with more diverse targets.

Supramolecular chemistry involves the study of chemical systems held together by non-covalent intermolecular forces. Derivatives of 1,3,5-triazine (B166579) are well-established as versatile building blocks, or synthons, for constructing complex, self-assembled architectures. researchgate.netrsc.org The ability of the triazine ring to form predictable and stable hydrogen-bonding networks is a key reason for its utility in this field.

The tetrahydro-1,3,5-triazin-2(1H)-one molecule is particularly well-suited for this purpose. The combination of hydrogen bond donors (N-H groups) and an acceptor (C=O group) allows for the formation of extended structures such as tapes or sheets through self-assembly. researchgate.net These non-covalent interactions are analogous to the base pairing seen in DNA. The specific geometry of the hydrogen bonds dictates the final structure of the supramolecular assembly.

In host-guest chemistry, a larger host molecule can encapsulate a smaller guest molecule. Macrocycles built from triazine units can be designed to have central cavities capable of binding specific ions or small organic molecules, with potential applications in sensing and catalysis. researchgate.net The conformational flexibility and defined interaction sites of the tetrahydro-triazinone core make it an attractive component for designing such molecular hosts.

Table 3: Functional Groups of Tetrahydro-1,3,5-triazin-2(1H)-one in Supramolecular Chemistry

| Functional Group | Role in Non-Covalent Assembly | Potential Supramolecular Structure |

|---|---|---|

| N-H (Amide-like) | Hydrogen Bond Donor | Linear tapes, 2D sheets |

| C=O (Carbonyl) | Hydrogen Bond Acceptor | Head-to-tail chains, cyclic assemblies |

| Saturated Ring | Scaffold / Spacer | Provides structural framework for 3D networks |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3,5-Triazin-2(1H)-one, tetrahydro- |

| Menthol |

| 1,3,5-triazinyl aminobenzenesulfonamides |

Applications in Chemical Systems Non Therapeutic

Integration into Functional Materials for Sensory Modulation

Based on available scientific literature, there is no documented evidence of 1,3,5-Triazin-2(1H)-one, tetrahydro- being integrated into functional materials specifically for sensory modulation. Further research is required to explore the potential of this compound in such applications.

Currently, there is no specific research detailing the incorporation of 1,3,5-Triazin-2(1H)-one, tetrahydro- into polymer matrices and films for sensory applications.

There is no available data on the use of 1,3,5-Triazin-2(1H)-one, tetrahydro- for surface modification and coating applications aimed at sensory modulation.

Role as a Chemical Precursor in Organic Synthesis

The chemical architecture of 1,3,5-Triazin-2(1H)-one, tetrahydro- makes it a versatile precursor in organic synthesis. Its saturated and conformationally flexible ring system, a departure from the rigid aromatic 1,3,5-triazine (B166579), allows for a variety of chemical transformations. The presence of multiple nitrogen atoms and a carbonyl group provides reactive sites for the synthesis of more complex molecules.

The heterocyclic framework of 1,3,5-Triazin-2(1H)-one, tetrahydro- serves as a foundational building block for the construction of intricate molecular architectures. Research has demonstrated that its derivatives are valuable precursors for the synthesis of polycyclic systems, including fused heterocycles and bridged structures. The ability to introduce a variety of substituents at the nitrogen positions of the triazine ring, while preserving the core structure, has facilitated the creation of compound libraries. These libraries are instrumental in structure-activity relationship (SAR) studies, which are crucial in both medicinal chemistry and materials science.

The synthesis of such complex molecules often involves controlled substitution reactions at the nitrogen centers of the tetrahydro-triazinone ring. An example of a complex fused heterocyclic system within this chemical family is 1,2,3,4-tetrahydro-1,3,5-triazino[1,2-a]benzimidazoles, which have been investigated for their biological activities. acs.org

Table 1: Reactivity of 1,3,5-Triazin-2(1H)-one, tetrahydro- as a Building Block

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Ring Nitrogens | Alkylation, Acylation, Condensation | Substituted triazinones, Fused heterocyclic systems |

The role of 1,3,5-Triazin-2(1H)-one, tetrahydro- as an intermediate in the production of specialty chemicals is rooted in historical and industrial contexts. The systematic investigation into saturated triazine compounds gained traction in the mid-20th century, driven by the industrial demand for novel chemical intermediates. Patent literature from the 1960s and 1970s details the synthesis of various tetrahydro-s-triazin-2(1H)-ones. These patents describe methodologies for preparing a wide range of derivatives through controlled reactions, often involving urea (B33335), isocyanates, and formaldehyde (B43269) condensation products. This foundational work laid the groundwork for their application in various industrial sectors. For instance, this compound is listed for its use in the manufacturing of pesticides and fertilizers. nih.gov

Table 2: Industrial Synthesis and Applications of Tetrahydro-1,3,5-triazin-2(1H)-one Derivatives

| Precursors | Reaction Type | Application of Derivatives |

|---|---|---|

| Urea, Isocyanates, Formaldehyde | Condensation Reactions | Industrial Intermediates |

Chemo-Sensory Enhancers in Non-Food and Non-Cosmetic Matrices

There is currently no scientific information available to support the use of 1,3,5-Triazin-2(1H)-one, tetrahydro- as a chemo-sensory enhancer in non-food and non-cosmetic matrices.

Textile Finishing Agents

The textile industry has seen a growing demand for fabrics with enhanced properties, such as wrinkle resistance and dimensional stability, often referred to as "durable press" or "easy-care" finishes. Historically, formaldehyde-based crosslinking agents, particularly N-methylol compounds like dimethylol dihydroxy ethylene (B1197577) urea (DMDHEU), were widely used to achieve these properties in cellulosic fabrics like cotton. researchgate.netepa.gov However, concerns over the release of formaldehyde, a probable human carcinogen, have driven research into formaldehyde-free alternatives. In this context, derivatives of 1,3,5-Triazin-2(1H)-one, tetrahydro- have emerged as promising candidates.

Crosslinking for Durable Press Finishes

Derivatives of 1,3,5-Triazin-2(1H)-one, tetrahydro-, such as 1,3,5-triacroylamino-hexahydro-s-triazine (FAP), have been investigated as polyfunctional crosslinking reagents for formaldehyde-free durable press finishing of cotton fabrics. mdpi.com The crosslinking process involves the formation of covalent bonds between the finishing agent and the hydroxyl groups of cellulose (B213188) chains within the cotton fibers. This network of crosslinks imparts resilience to the fabric, improving its wrinkle recovery angle. researchgate.netmdpi.com

Research has shown that the effectiveness of the crosslinking is dependent on the concentration of the agent and the pH of the treating solution. For instance, optimal results with FAP were achieved when using an 8% solution at a pH of 11, followed by a steaming process. mdpi.com However, the low solubility of FAP in cold water can hinder its penetration into the fibers. To address this, modifications to create more water-soluble derivatives, such as the thiosulphate derivative of FAP, have been explored and shown to yield better crosslinking results. mdpi.com

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Optimal FAP Concentration | 8% in treating solution | Improved wrinkle recovery | mdpi.com |

| Optimal pH | 11 | Enhanced crosslinking efficiency | mdpi.com |

| Application Method | Steaming in wet or saturated vapor | Best crosslinking results | mdpi.com |

| Solubility Challenge | Poor solubility in cold water | Hindered penetration into fibers | mdpi.com |

| Improved Formulation | Thiosulphate derivative of FAP | Better cellulose fiber crosslinking | mdpi.com |

Formaldehyde Scavengers

In addition to being a primary finishing agent, derivatives of 1,3,5-Triazin-2(1H)-one, tetrahydro- can also act as formaldehyde scavengers. In finishing processes where low-formaldehyde resins are still used, these compounds can be added to the finishing bath to react with and neutralize any free formaldehyde, thereby reducing its emission from the cured fabric and in the processing environment. This is a critical function for meeting stringent textile safety standards. mdpi.com

Packaging Material Additives for Controlled Release

The application of 1,3,5-Triazin-2(1H)-one, tetrahydro- and its specific derivatives as additives in packaging materials for the controlled release of active substances is an area with limited direct research findings in publicly available literature. While triazine-based polymers and porous organic frameworks have been explored for various applications, including drug delivery and gas capture, their specific use with 1,3,5-Triazin-2(1H)-one, tetrahydro- in active packaging for controlled release is not well-documented. crimsonpublishers.comcrimsonpublishers.commdpi.com

Active packaging is a technology where the packaging material is designed to interact with the food or the headspace to extend shelf life or improve quality. epa.govnih.gov This often involves the controlled release of antimicrobial or antioxidant compounds. epa.gov Triazine-based polymers, in a general sense, have been investigated for their potential in creating porous networks suitable for encapsulating and releasing active molecules. crimsonpublishers.comcrimsonpublishers.commdpi.com For instance, covalent triazine polymers (CTPs) have been studied as transport systems for drug delivery due to their high surface area and porous nature. crimsonpublishers.com These polymers can be designed to respond to specific stimuli, such as pH changes, to trigger the release of the encapsulated substance. crimsonpublishers.com

Future Research Trajectories and Broader Implications

Development of Next-Generation Synthetic Strategies

Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing the tetrahydro-1,3,5-triazinone core and its derivatives. While traditional methods often rely on the catalytic hydrogenation of aromatic 1,3,5-triazine (B166579) precursors or condensation reactions involving formaldehyde (B43269) , next-generation strategies are moving towards greener and more sophisticated approaches.

Key areas for development include:

Green Chemistry Protocols: The application of microwave-assisted and ultrasound-assisted (sonochemical) methods, which have proven effective for other triazine derivatives, could significantly reduce reaction times and energy consumption. mdpi.comnih.govresearchgate.net Sonochemical protocols, in particular, offer the advantage of using water as a solvent, drastically improving the environmental profile of the synthesis. nih.govresearchgate.net

Catalytic Innovations: Research into novel catalysts for both the initial cyclization and subsequent hydrogenation is crucial. This includes exploring the use of phase-transfer catalysts (PTC) like tetrabutylammonium (B224687) bromide (TBAB) to enhance reaction rates and selectivity in multiphase systems. mdpi.com For the saturation step, developing more selective and reusable catalysts beyond traditional Pd/C or Raney Nickel could improve yields and reduce waste.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters, leading to higher purity, better yields, and enhanced safety, particularly for reactions involving hazardous intermediates.

A comparative look at potential synthetic efficiencies is presented in the table below.

| Synthesis Method | Typical Reaction Time | Solvent | Key Advantages | Potential for Tetrahydro-triazinone |

| Conventional Heating | 5-6 hours | Organic (e.g., THF, DMF) | Well-established procedures | Current baseline method |

| Microwave-Assisted | 5-30 minutes | Minimal or no solvent | Drastic reduction in time; high yields mdpi.comchim.it | High |

| Ultrasound-Assisted | 5-35 minutes | Water, Ethanol (B145695) | Environmentally friendly; rapid; high yields mdpi.com | High |

Exploration of Novel Reactivity Patterns

The reactivity of the saturated tetrahydro-1,3,5-triazinone ring is underexplored compared to its aromatic counterparts. Future studies should investigate its behavior in a wider range of chemical transformations.

Cycloaddition Reactions: Inspired by recent discoveries in the reactivity of other nitrogen heterocycles like 1,2,3-triazines and 1,2,3,5-tetrazines with amidines and other heterodienophiles nih.govacs.org, research could explore whether the endocyclic double bonds (in partially saturated intermediates) or the N-H bonds of the fully saturated ring can participate in novel cycloaddition or ligation reactions. This could open pathways to complex fused heterocyclic systems.

Ring-Opening and Rearrangement: Investigating the stability of the tetrahydro-triazinone ring under various conditions (e.g., acidic, basic, thermal) could lead to controlled ring-opening or rearrangement reactions, providing access to novel linear or alternative heterocyclic scaffolds.

C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds within the methylene (B1212753) bridges of the ring would be a significant advance, allowing for the direct introduction of substituents without pre-functionalization, a strategy successfully employed in the synthesis of other complex heterocycles. nih.gov

Advanced Characterization Techniques for Dynamic Systems

The non-aromatic, conformationally flexible nature of the tetrahydro-1,3,5-triazinone ring presents a characterization challenge and an opportunity. Advanced analytical techniques are essential to understand its dynamic behavior in solution.

Future research should employ:

Dynamic NMR Spectroscopy: Techniques like 1D and 2D Exchange Spectroscopy (EXSY) can be used to study the kinetics of conformational changes, such as ring-flipping and restricted rotation around N-C bonds, especially in substituted derivatives. chim.it

Computational Chemistry: High-level theoretical calculations (e.g., Density Functional Theory) will be invaluable for predicting stable conformers, calculating energy barriers for interconversion, and interpreting complex NMR spectra.